molecular formula C15H16ClNO3 B13701610 Ethyl 6-Chloro-4-ethoxy-8-methylquinoline-3-carboxylate

Ethyl 6-Chloro-4-ethoxy-8-methylquinoline-3-carboxylate

Cat. No.: B13701610
M. Wt: 293.74 g/mol
InChI Key: FYTNBHGNFQQHHX-UHFFFAOYSA-N
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Description

Ethyl 6-Chloro-4-ethoxy-8-methylquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro, ethoxy, and methyl group attached to the quinoline ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Chloro-4-ethoxy-8-methylquinoline-3-carboxylate typically involves multi-step reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer reaction, which involves the condensation of aniline derivatives with carbonyl compounds.

    Introduction of Substituents: The chloro, ethoxy, and methyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride, while ethoxylation can be performed using ethyl iodide in the presence of a base.

    Esterification: The carboxylate group is introduced through esterification reactions using ethanol and a suitable acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Chloro-4-ethoxy-8-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into different quinoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-Chloro-4-ethoxy-8-methylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of quinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-Chloro-4-ethoxy-8-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-6-methylquinoline-3-carboxylate
  • Ethyl 4-chloro-2-methylquinoline-6-carboxylate
  • Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate

Uniqueness

Ethyl 6-Chloro-4-ethoxy-8-methylquinoline-3-carboxylate is unique due to the presence of the ethoxy group at the 4-position and the methyl group at the 8-position of the quinoline ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other quinoline derivatives.

Properties

Molecular Formula

C15H16ClNO3

Molecular Weight

293.74 g/mol

IUPAC Name

ethyl 6-chloro-4-ethoxy-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C15H16ClNO3/c1-4-19-14-11-7-10(16)6-9(3)13(11)17-8-12(14)15(18)20-5-2/h6-8H,4-5H2,1-3H3

InChI Key

FYTNBHGNFQQHHX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C=C(C=C(C2=NC=C1C(=O)OCC)C)Cl

Origin of Product

United States

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